![molecular formula C18H18N4OS B5519631 2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5519631.png)
2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves complex reactions under specific conditions. For example, novel synthesis methods have been reported for derivatives like 1,3,4-thiadiazoles and pyrazolo[1,5-a]pyrimidines, highlighting the importance of selecting appropriate starting materials and reaction conditions for achieving desired structural frameworks (Abdelall, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, revealing detailed insights into their geometry, bond lengths, and angles. Such studies provide a foundation for understanding the structural attributes of "2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole" and its derivatives (Lan, Zheng, & Wang, 2019).
Chemical Reactions and Properties
The reactivity of similar heterocyclic compounds, such as their ability to undergo cycloadditions or their behavior in the presence of various reagents, provides valuable information on the chemical properties of "2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole". Research indicates that these compounds can participate in a variety of chemical reactions, leading to a wide range of products with potential biological activity (Sutcliffe, Storr, Gilchrist, Rafferty, 2000).
properties
IUPAC Name |
[3-(pyrazol-1-ylmethyl)phenyl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(22-10-2-6-16(22)17-19-8-11-24-17)15-5-1-4-14(12-15)13-21-9-3-7-20-21/h1,3-5,7-9,11-12,16H,2,6,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLLMRANJIJGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC(=C2)CN3C=CC=N3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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